molecular formula C12H8N4O6S B2534126 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide CAS No. 896680-72-1

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2534126
CAS No.: 896680-72-1
M. Wt: 336.28
InChI Key: SJXBUJBMQYOOOT-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the thiophene ring through a condensation reaction involving sulfur and an appropriate carbonyl compound. The final step involves the coupling of the dinitrobenzamido group with the thiophene ring under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is primarily influenced by its nitro and thiophene groups. The nitro groups can participate in redox reactions, while the thiophene ring can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene-3-carboxamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    3,5-Dinitrobenzamide:

    Thiophene-3-carboxamide: Lacks the dinitrobenzamido group, leading to different chemical and biological properties.

Uniqueness

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is unique due to the combination of the dinitrobenzamido group and the thiophene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry. The presence of nitro groups also enhances its reactivity, allowing for diverse chemical transformations.

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c13-10(17)9-1-2-23-12(9)14-11(18)6-3-7(15(19)20)5-8(4-6)16(21)22/h1-5H,(H2,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXBUJBMQYOOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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